molecular formula C25H20N2O3 B11689675 N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide

N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B11689675
M. Wt: 396.4 g/mol
InChI Key: BUSPUJSAHCFNLT-WGOQTCKBSA-N
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Description

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound with a molecular formula of C19H18N6O4 This compound is known for its unique structure, which includes a benzyloxy group, a phenylmethylidene group, and a hydroxynaphthalene-carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation of 2-(benzyloxy)benzaldehyde with 3-hydroxynaphthalene-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and phenylmethylidene groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biological probe for studying various biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
  • N’-[(E)-[2-(Benzyloxy)phenyl]methylidene}benzohydrazide
  • N’-[(E)-[2-(Benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide

Uniqueness

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyloxy, phenylmethylidene, and hydroxynaphthalene-carbohydrazide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C25H20N2O3/c28-23-15-20-11-5-4-10-19(20)14-22(23)25(29)27-26-16-21-12-6-7-13-24(21)30-17-18-8-2-1-3-9-18/h1-16,28H,17H2,(H,27,29)/b26-16+

InChI Key

BUSPUJSAHCFNLT-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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